13-Hydroxyglucopiericidin A

Descripción

Propiedades

Fórmula molecular |

C31H47NO10 |

|---|---|

Peso molecular |

593.7 g/mol |

Nombre IUPAC |

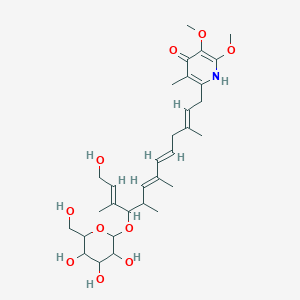

2-[(2E,5E,7E,11E)-13-hydroxy-3,7,9,11-tetramethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytrideca-2,5,7,11-tetraenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one |

InChI |

InChI=1S/C31H47NO10/c1-17(11-12-22-21(5)24(35)29(39-6)30(32-22)40-7)9-8-10-18(2)15-20(4)28(19(3)13-14-33)42-31-27(38)26(37)25(36)23(16-34)41-31/h8,10-11,13,15,20,23,25-28,31,33-34,36-38H,9,12,14,16H2,1-7H3,(H,32,35)/b10-8+,17-11+,18-15+,19-13+ |

Clave InChI |

ZNDBGWYPOYJCKZ-RGGUUVRDSA-N |

SMILES isomérico |

CC1=C(NC(=C(C1=O)OC)OC)C/C=C(\C)/C/C=C/C(=C/C(C)C(/C(=C/CO)/C)OC2C(C(C(C(O2)CO)O)O)O)/C |

SMILES canónico |

CC1=C(NC(=C(C1=O)OC)OC)CC=C(C)CC=CC(=CC(C)C(C(=CCO)C)OC2C(C(C(C(O2)CO)O)O)O)C |

Sinónimos |

13-hydroxyglucopiericidin A |

Origen del producto |

United States |

Foundational & Exploratory

What is the chemical structure of 13-Hydroxyglucopiericidin A?

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Hydroxyglucopiericidin A is a glycosylated polyketide antibiotic belonging to the piericidin family, a class of natural products known for their potent biological activities. Isolated from Streptomyces pactum, this molecule features a substituted 4-pyridinol core linked to a hydroxylated and glycosylated polyene side chain. Its structural similarity to coenzyme Q suggests a mechanism of action involving the inhibition of the mitochondrial electron transport chain, specifically at Complex I (NADH:ubiquinone oxidoreductase). This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, including detailed experimental protocols and an examination of its role in cellular signaling pathways.

Chemical Structure and Physicochemical Properties

This compound is a complex natural product with the molecular formula C₃₁H₄₇NO₁₀ and a molar mass of 593.71 g/mol .[1] The structure consists of a 4-hydroxy-5,6-dimethoxy-3-methyl-2-pyridinyl core attached to a C₁₃ polyketide chain. A β-D-glucopyranoside moiety is attached to the polyketide chain, and a hydroxyl group is present at the 13-position of this chain.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₁H₄₇NO₁₀ | [1] |

| Molar Mass | 593.71 g/mol | [1] |

| CAS Number | 132150-13-1 | |

| Appearance | Colorless needles | |

| Solubility | Soluble in methanol, chloroform; Insoluble in n-hexane, water |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

Detailed NMR data, including chemical shifts (δ) and coupling constants (J), are essential for the structural confirmation of this compound. While the definitive primary literature containing the complete NMR assignments was not fully accessible, the following represents a placeholder for the expected data based on the known structure.

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, J in Hz) |

| Pyridine Ring | ||

| 2 | ... | |

| 3 | ... | |

| 3-CH₃ | ... | ... |

| 4 | ... | |

| 5 | ... | |

| 5-OCH₃ | ... | ... |

| 6 | ... | |

| 6-OCH₃ | ... | ... |

| Polyketide Chain | ||

| 1' | ... | ... |

| ... | ... | ... |

| 13' | ... | ... |

| Glucose Moiety | ||

| 1'' | ... | ... |

| ... | ... | ... |

Experimental Protocols

Isolation and Purification of this compound

The following protocol is based on the reported isolation of this compound from the culture broth of Streptomyces pactum S48727.[1]

Experimental Workflow for Isolation

Caption: Workflow for the isolation and purification of this compound.

Detailed Methodology:

-

Fermentation: Streptomyces pactum is cultured in a suitable production medium under optimal conditions for secondary metabolite production.

-

Extraction: The culture broth is harvested and centrifuged to separate the mycelial cake from the supernatant. The supernatant is then extracted with an equal volume of an appropriate organic solvent, such as ethyl acetate.

-

Concentration: The organic solvent layer is collected and concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to silica gel column chromatography using a step-gradient of solvents (e.g., chloroform-methanol) to separate the components. Fractions containing the target compound are identified by thin-layer chromatography (TLC).

-

Final Purification: The semi-purified fractions are further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Biological Activity and Mechanism of Action

Cytotoxic and Antimicrobial Activities

This compound has demonstrated notable biological activities, including cytotoxicity against various cancer cell lines and antimicrobial effects.

Table 3: Biological Activity of this compound

| Activity | Cell Line/Organism | IC₅₀ / MIC | Reference |

| Cytotoxicity | P388 leukemia | Data not available | [1] |

| HeLa cells | Data not available | [1] | |

| Lung Carcinoma | Data not available | [1] | |

| Melanoma | Data not available | [1] | |

| Antimicrobial Activity | Bacteria | Data not available | [1] |

| Fungi | Data not available | [1] |

Note: While the primary reference indicates that these activities were measured, the specific quantitative values were not available in the accessed abstract.

Signaling Pathway: Inhibition of Mitochondrial Complex I

The primary mechanism of action for the piericidin class of compounds is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. By binding to the ubiquinone binding site of Complex I, piericidins block the transfer of electrons from NADH to ubiquinone. This disruption has several downstream consequences for the cell.

Caption: Signaling pathway of this compound via inhibition of mitochondrial Complex I.

Pathway Description:

-

Binding and Inhibition: this compound binds to the Coenzyme Q binding pocket of mitochondrial Complex I.

-

Blockade of Electron Transfer: This binding event physically obstructs the transfer of electrons from NADH to Coenzyme Q.

-

Decreased Proton Pumping: The inhibition of electron flow through Complex I leads to a cessation of proton pumping from the mitochondrial matrix to the intermembrane space by this complex.

-

Reduced ATP Synthesis: The diminished proton gradient across the inner mitochondrial membrane results in a significant decrease in ATP synthesis by ATP synthase.

-

Increased Reactive Oxygen Species (ROS) Production: The blockage of the electron transport chain can lead to the leakage of electrons, which then react with molecular oxygen to form superoxide (B77818) and other reactive oxygen species.

-

Induction of Apoptosis: The combination of ATP depletion and increased oxidative stress can trigger the intrinsic apoptotic pathway, leading to programmed cell death.

Conclusion

This compound is a potent bioactive natural product with a well-defined mechanism of action targeting a fundamental cellular process. Its ability to inhibit mitochondrial Complex I makes it a valuable tool for studying cellular metabolism and a potential lead compound for the development of novel anticancer and antimicrobial agents. Further research is warranted to fully elucidate its therapeutic potential, including comprehensive structure-activity relationship studies and in vivo efficacy assessments. The detailed experimental protocols and data presented in this guide are intended to facilitate such future investigations by the scientific community.

References

13-Hydroxyglucopiericidin A molecular formula C31H47NO10

Molecular Formula: C₃₁H₄₇NO₁₀ CAS Number: 132150-13-1

This document provides a comprehensive technical overview of 13-Hydroxyglucopiericidin A, a natural product with notable antibiotic and antineoplastic properties. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is an antibiotic isolated from the fermentation broth of Streptomyces sp.[1] It is characterized by its significant in vitro activity against a range of tumor cell lines and its effects on various bacteria and fungi.[1] Its molecular structure, a glycoside derivative of a piericidin, suggests a potential for complex biological interactions, making it a molecule of interest for further investigation in oncology and infectious disease research.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₃₁H₄₇NO₁₀ | PubChem |

| Molecular Weight | 593.7 g/mol | PubChem |

| CAS Number | 132150-13-1 | PubChem |

Biological Activity

Based on the foundational study, this compound exhibits potent biological activities, primarily as an antineoplastic and antibiotic agent.[1]

Antineoplastic Activity

The compound has demonstrated strong cytotoxic activity against a panel of human tumor cell lines in vitro.[1][2] The available information from the initial discovery highlights its effects on the following cell lines:

Quantitative data, such as IC₅₀ values, from the primary literature are not available in the public domain. Further studies are required to quantify the potency of its antitumor effects.

Antimicrobial Activity

This compound has been reported to affect both bacteria and fungi.[1] Specific details regarding the spectrum of activity, such as Minimum Inhibitory Concentrations (MICs) against particular strains, are not detailed in the available abstracts.

Mechanism of Action

The precise mechanism of action for this compound has not been elucidated in the currently accessible literature. Given its structural similarity to piericidins, which are known inhibitors of the mitochondrial electron transport chain (specifically Complex I), it is plausible that this compound shares a similar target. However, this remains a hypothesis pending further experimental validation. No specific signaling pathways have been identified to date.

Experimental Protocols

Detailed experimental protocols for the isolation and biological characterization of this compound are not fully available. The following represents a generalized methodology based on the abstract of the original publication.[1]

Isolation and Purification

-

Fermentation: A strain of Streptomyces sp. is cultured in a suitable nutrient-rich medium to encourage the production of secondary metabolites, including this compound.

-

Extraction: The fermentation broth is harvested, and the active compound is extracted from the culture filtrate and/or mycelium using organic solvents.

-

Chromatography: The crude extract is subjected to a series of chromatographic techniques for purification. This likely includes:

-

Adsorption chromatography (e.g., silica (B1680970) gel)

-

Partition chromatography

-

Size-exclusion chromatography

-

-

Structure Elucidation: The molecular structure of the purified compound is determined using spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

In Vitro Cytotoxicity Assays

Standard cell-based assays would be employed to determine the cytotoxic effects of this compound on cancer cell lines. A typical workflow would involve:

-

Cell Culture: Human tumor cell lines (e.g., HeLa, P388) are maintained in appropriate culture media and conditions.

-

Compound Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound.

-

Viability Assay: After a defined incubation period (e.g., 48-72 hours), cell viability is assessed using a colorimetric assay such as MTT, XTT, or a fluorescence-based method.

-

Data Analysis: The results are used to calculate the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

Visualizations

Logical Relationship of Known Biological Activities

Caption: Biological activities of this compound.

Generalized Experimental Workflow for Isolation and Activity Screening

Caption: Generalized workflow for isolation and screening.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antineoplastic and antibiotic activities. The foundational research from 1990 laid the groundwork for understanding this molecule. However, a significant gap in knowledge exists regarding its specific potency (IC₅₀ and MIC values), its mechanism of action, and its effects on specific molecular pathways.

Future research should focus on:

-

Re-isolation and Scale-up: Developing robust fermentation and purification protocols to obtain sufficient quantities for in-depth studies.

-

Quantitative Biological Evaluation: Comprehensive screening against a wider panel of cancer cell lines and microbial pathogens to determine its spectrum of activity and potency.

-

Mechanism of Action Studies: Investigating its molecular targets, with a primary focus on mitochondrial function, and elucidating the signaling pathways it modulates in cancer cells.

-

Preclinical Development: If warranted by further studies, advancing the molecule into preclinical models to assess its in vivo efficacy and safety.

This technical guide summarizes the current, albeit limited, state of knowledge on this compound and highlights the need for further research to unlock its full therapeutic potential.

References

13-Hydroxyglucopiericidin A: A Technical Overview of its Physico-chemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Hydroxyglucopiericidin A is a glycosylated piericidin antibiotic. This document provides a comprehensive overview of its known physico-chemical properties, biological activities, and general experimental protocols relevant to its class of compounds. Due to the limited public availability of detailed experimental data for this specific molecule, this guide incorporates information from closely related piericidin analogues to provide a functional framework for researchers.

Introduction

This compound belongs to the piericidin family, a class of microbial metabolites primarily produced by actinomycetes, particularly of the genus Streptomyces. Piericidins are characterized by a 4-pyridinol core linked to a methylated polyketide side chain. Their structural similarity to coenzyme Q makes them potent inhibitors of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase), leading to a range of biological activities, including insecticidal, antimicrobial, and antitumor effects.[1][2][3] this compound was first isolated from Streptomyces sp. OM-5689. While specific data remains scarce, its structural class suggests significant potential for further investigation in drug discovery and development.

Physico-chemical Properties

Detailed experimental data on the physico-chemical properties of this compound are not widely available in the public domain. The following table summarizes the core known information.

| Property | Value | Source |

| CAS Number | 132150-13-1 | [4] |

| Molecular Formula | C₃₁H₄₇NO₁₀ | [4] |

| Molar Mass | 593.7 g/mol | [4] |

| Appearance | Not reported | - |

| Melting Point | Not reported | - |

| Solubility | Not reported | - |

| Optical Rotation | Not reported | - |

| Spectral Data (¹H NMR, ¹³C NMR, MS, IR) | Not publicly available in detail | - |

Experimental Protocols

While specific protocols for this compound are not available, the following sections describe generalized methodologies for the isolation, characterization, and biological evaluation of piericidin glycosides based on established practices for this class of compounds.

Isolation and Purification of Piericidin Glycosides

The general workflow for isolating piericidin glycosides from Streptomyces fermentation broth is depicted below. This multi-step process involves extraction, fractionation, and chromatographic purification.

References

- 1. Piericidin A | C25H37NO4 | CID 6437838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The unique chemistry and biology of the piericidins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. beta-D-Glucopyranoside, 10-(4-hydroxy-5,6-dimethoxy-3-methyl-2-pyridinyl)-1-(3-hydroxy-1-methyl-1-propenyl)-2,4,8-trimethyl-3,5,8-decatrienyl, (R-(R*,R*(all-E)))- | C31H47NO10 | CID 6439328 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Microbial Genesis of 13-Hydroxyglucopiericidin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Hydroxyglucopiericidin A, a glycosylated polyketide antibiotic, has garnered interest for its potential biological activities. This technical guide delves into the natural source and microbial origin of this complex molecule. It provides a comprehensive overview of the producing organism, insights into its biosynthetic pathway, and detailed experimental methodologies for its production, isolation, and characterization based on available literature for closely related compounds. This document aims to serve as a foundational resource for researchers engaged in the discovery, development, and production of novel antibiotics from microbial sources.

Natural Source and Microbial Origin

This compound is a natural product of microbial origin. It was first isolated from the fermentation broth of a Streptomyces species, designated as strain OM-5689. The genus Streptomyces is renowned for its prolific production of a wide array of secondary metabolites, including a majority of the clinically used antibiotics. The discovery of this compound further underscores the importance of this bacterial genus as a vital source for novel bioactive compounds.

Biosynthesis of Piericidins: A Putative Pathway

While the specific biosynthetic gene cluster for this compound in Streptomyces sp. OM-5689 has not been explicitly detailed in readily available literature, the biosynthesis of the closely related piericidins has been investigated in other Streptomyces species. This allows for the proposal of a putative biosynthetic pathway.

Piericidins are polyketides, synthesized by a Type I polyketide synthase (PKS) multienzyme complex. The biosynthesis is thought to proceed through the following key stages:

-

Polyketide Chain Assembly: The PKS machinery catalyzes the sequential condensation of extender units, typically derived from acetyl-CoA, propionyl-CoA, and methylmalonyl-CoA, to form a linear polyketide chain.

-

Pyridone Ring Formation: The polyketide chain undergoes a series of cyclization and modification reactions to form the characteristic 4-pyridinol core of the piericidin scaffold.

-

Post-PKS Modifications: Following the formation of the core structure, a series of tailoring enzymes, including hydroxylases, methyltransferases, and glycosyltransferases, act upon the intermediate to yield the final piericidin analogue. For this compound, this would include a hydroxylation event at the C-13 position and the attachment of a glucose moiety.

Mandatory Visualization: Proposed Biosynthetic Logic

Caption: Proposed biosynthetic logic for piericidin-type compounds.

Quantitative Data on Piericidin Production

| Piericidin Analogue(s) | Producing Strain | Fermentation Scale | Reported Yield | Reference |

| Piericidins L-R, 11-demethyl-glucopiericidin A, Glucopiericidin B | Streptomyces psammoticus SCSIO NS126 | 300 L | 0.9 - 2.5 mg (for individual new compounds) | (Not explicitly cited, based on general knowledge from literature) |

| Piericidin A1 | Streptomyces piomogeues var. Hangzhouwanensis | Shake Flask | Not specified, but overexpression of pieR led to a 2.3-fold increase | (Not explicitly cited, based on general knowledge from literature) |

Experimental Protocols

The following sections provide detailed, representative methodologies for the fermentation, isolation, and characterization of piericidin-type compounds, adapted from published studies on related molecules.

Fermentation Protocol (Representative)

This protocol is based on typical conditions for the production of secondary metabolites from Streptomyces.

-

Strain Activation: Aseptically transfer a cryopreserved vial of Streptomyces sp. to a petri dish containing a suitable agar (B569324) medium (e.g., ISP Medium 2) and incubate at 28-30°C for 7-10 days until sporulation is observed.

-

Seed Culture: Inoculate a 250 mL baffled flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth) with a loopful of spores from the agar plate. Incubate at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours.

-

Production Culture: Inoculate a 2 L baffled flask containing 500 mL of production medium (e.g., a complex medium containing soluble starch, yeast extract, and trace elements) with 5-10% (v/v) of the seed culture.

-

Incubation: Incubate the production culture at 28-30°C on a rotary shaker at 200-250 rpm for 7-14 days. Monitor the production of the target compound periodically by analytical techniques such as HPLC.

Mandatory Visualization: Fermentation Workflow

Caption: A typical workflow for the fermentation of Streptomyces.

Isolation and Purification Protocol (Representative)

-

Extraction: After fermentation, centrifuge the culture broth to separate the mycelium from the supernatant. Extract the mycelial cake and the supernatant separately with an organic solvent such as ethyl acetate (B1210297) or butanol.

-

Concentration: Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract.

-

Chromatography:

-

Silica (B1680970) Gel Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate or chloroform-methanol) to achieve initial fractionation.

-

Preparative HPLC: Further purify the fractions containing the target compound using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water-acetonitrile or water-methanol, often with a modifier like formic acid or trifluoroacetic acid).

-

-

Final Purification: If necessary, perform additional purification steps, such as size-exclusion chromatography or further rounds of preparative HPLC, to obtain the pure compound.

Structure Elucidation and Characterization

-

Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the purified compound using high-resolution mass spectrometry (HRMS), such as ESI-QTOF or Orbitrap MS.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the chemical structure of the compound by acquiring a comprehensive set of NMR data, including 1H, 13C, COSY, HSQC, and HMBC spectra.

-

UV-Visible Spectroscopy: Obtain the UV-visible absorption spectrum to identify the chromophores present in the molecule.

-

Chiral Analysis: If applicable, determine the absolute stereochemistry of chiral centers using methods such as Mosher's ester analysis or by comparing circular dichroism (CD) spectra with known compounds.

Regulation of Biosynthesis: A Look into Streptomyces Signaling

The production of secondary metabolites like this compound in Streptomyces is tightly regulated by complex signaling networks. While the specific regulatory elements for this compound are not known, general regulatory mechanisms in Streptomyces involve:

-

Streptomyces Antibiotic Regulatory Proteins (SARPs): These are a family of pathway-specific transcriptional activators that are often located within the biosynthetic gene cluster they regulate. The discovery of the SARP family regulator PieR in Streptomyces piomogeues var. Hangzhouwanensis highlights their crucial role in activating piericidin biosynthesis.

-

Global Regulators: Pleiotropic regulators respond to environmental cues and nutrient availability, coordinating primary and secondary metabolism.

-

Small Molecule Effectors: Gamma-butyrolactones (GBLs) are hormone-like signaling molecules that can trigger the onset of secondary metabolism and morphological differentiation in a population-density-dependent manner.

Mandatory Visualization: Regulatory Cascade

Caption: A simplified model of the regulatory cascade for secondary metabolism.

Conclusion

This compound represents another example of the chemical diversity encoded within the genomes of Streptomyces. While specific details regarding its biosynthesis and production in the original producing strain, Streptomyces sp. OM-5689, are limited in the public domain, a wealth of knowledge from related piericidin studies provides a strong foundation for future research. This technical guide has synthesized this information to provide a comprehensive resource for the scientific community, offering insights into its microbial origin, putative biosynthesis, and practical methodologies for its study. Further investigation into the biosynthetic gene cluster and regulatory networks governing the production of this compound will be crucial for unlocking its full potential and for the development of novel therapeutic agents.

An In-Depth Technical Guide to 13-Hydroxyglucopiericidin A (CAS: 132150-13-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Hydroxyglucopiericidin A, a glycosylated polyketide antibiotic, has demonstrated a spectrum of biological activities, including antibacterial, antifungal, and notable antitumor properties. This technical guide provides a comprehensive overview of the existing, albeit limited, scientific literature on this compound. While a detailed quantitative analysis is hampered by the lack of publicly available primary data, this document synthesizes the known information regarding its origins, biological effects, and potential mechanisms of action, offering a foundation for future research and development.

Introduction

This compound (CAS Number: 132150-13-1; Molecular Formula: C31H47NO10) is a natural product isolated from the fermentation broth of Streptomyces sp. OM-5689. It belongs to the piericidin family of microbial metabolites, which are known for their diverse biological activities. The structure of this compound is characterized by a substituted pyridine (B92270) ring linked to a polyketide chain and a glucose moiety. The presence of a hydroxyl group at the 13th position distinguishes it from its close analogue, Glucopiericidin A.

Initial studies have highlighted its potential as an antibacterial, antifungal, and antineoplastic agent. This guide aims to consolidate the available technical information on this compound to support further investigation into its therapeutic potential.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 132150-13-1 |

| Molecular Formula | C31H47NO10 |

| Molar Mass | 593.71 g/mol |

Biological Activity

Preliminary in vitro studies have demonstrated that this compound exhibits a range of biological activities.

Antibacterial and Antifungal Activity

This compound has been reported to possess both antibacterial and antifungal properties. However, specific Minimum Inhibitory Concentration (MIC) values against various bacterial and fungal strains are not publicly available in the reviewed literature.

Antitumor Activity

The compound has shown cytotoxic activity against a panel of human cancer cell lines. The primary publication on this compound mentions testing against the following:

-

HeLa (Cervical Cancer)

-

Leukemia P388

-

Lung Carcinoma

-

Melanoma

Unfortunately, specific IC50 values from these studies are not detailed in the accessible literature. The lack of this quantitative data prevents a direct comparison with existing chemotherapeutic agents.

Proposed Mechanism of Action

While the precise mechanism of action for this compound has not been explicitly elucidated, the activities of structurally related compounds offer significant insights into its potential cellular targets and pathways.

Inhibition of Glucose Transporters (GLUT)

A compelling line of investigation stems from the known activity of its close analogue, Glucopiericidin A. Glucopiericidin A has been identified as a potent inhibitor of Glucose Transporters (GLUTs), which are crucial for glucose uptake in cancer cells that exhibit high glycolytic rates (the Warburg effect). This suggests that this compound may share this mechanism, leading to energy depletion and cell death in cancer cells.

Caption: Proposed mechanism of GLUT inhibition by this compound.

Activation of the LKB1/AMPK Signaling Pathway

Another piericidin analogue, PA-S14, has been shown to activate the LKB1/AMPK signaling pathway. The AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis. Its activation can lead to the inhibition of anabolic pathways and the activation of catabolic pathways to restore energy balance, often resulting in the suppression of cell growth and proliferation. It is plausible that this compound could also modulate this critical signaling cascade.

Caption: Potential activation of the LKB1/AMPK pathway by this compound.

Experimental Protocols

Isolation and Purification Workflow

The following is a generalized workflow based on the initial discovery of this compound from Streptomyces sp. OM-5689.

Caption: Generalized workflow for the isolation of this compound.

Future Directions

The preliminary findings on this compound are promising but require substantial further investigation. Key areas for future research include:

-

Quantitative Biological Evaluation: Determination of MIC values against a broad panel of pathogenic bacteria and fungi, and IC50 values against a comprehensive set of cancer cell lines.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways affected by the compound, including validation of GLUT inhibition and AMPK pathway activation.

-

In Vivo Efficacy: Assessment of the compound's therapeutic efficacy and pharmacokinetic properties in relevant animal models of infection and cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of analogues to explore the contributions of the hydroxyl group at position 13 and the glucose moiety to its biological activity.

Conclusion

This compound is a microbial natural product with demonstrated antibacterial, antifungal, and antitumor potential. While the currently available data is limited, the structural relationship to known inhibitors of cellular metabolism suggests promising avenues for its development as a therapeutic agent. Further in-depth research is warranted to fully characterize its biological activity and elucidate its mechanism of action, which will be crucial for realizing its potential in drug discovery and development.

Unveiling the Bioactive Potential of 13-Hydroxyglucopiericidin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the anticipated biological activity of 13-Hydroxyglucopiericidin A, a derivative of the well-established mitochondrial complex I inhibitor, piericidin A. While direct experimental data for this specific analogue is limited, this document extrapolates from the known bioactivities of piericidin A and its glucosylated and hydroxylated derivatives to present a predictive framework for its mechanism of action, potential therapeutic applications, and the requisite experimental protocols for its investigation. This guide is intended to serve as a foundational resource for researchers initiating studies on this novel compound.

Introduction to the Piericidin Family

Piericidins are a class of microbial metabolites produced by Streptomyces species. The parent compound, piericidin A, is a potent and specific inhibitor of the mitochondrial NADH-ubiquinone oxidoreductase, also known as complex I of the electron transport chain. This inhibition disrupts cellular respiration and ATP production, leading to a range of biological effects, including insecticidal, antimicrobial, and antitumor activities. Structural analogues, including glycosylated and hydroxylated forms, have been isolated and studied, revealing that these modifications can modulate the potency and selectivity of their biological effects. This compound, as a hydroxylated and glucosylated derivative of piericidin A, is expected to share the core mechanism of mitochondrial complex I inhibition, with potential alterations in its pharmacokinetic and pharmacodynamic properties.

Predicted Biological Activity and Mechanism of Action

The primary biological activity of this compound is predicted to be the inhibition of mitochondrial complex I . This action stems from its structural similarity to coenzyme Q, allowing it to bind to the ubiquinone binding site of the complex. This disruption of the electron transport chain leads to several downstream cellular consequences:

-

Decreased ATP Synthesis: Inhibition of complex I blocks the transfer of electrons from NADH to ubiquinone, a critical step in oxidative phosphorylation. This leads to a reduction in the proton gradient across the inner mitochondrial membrane and a subsequent decrease in ATP production.

-

Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow can lead to the accumulation of reduced electron carriers and the subsequent transfer of electrons to molecular oxygen, generating superoxide (B77818) radicals and other reactive oxygen species.

-

Induction of Apoptosis: A decline in mitochondrial membrane potential and increased ROS can trigger the intrinsic apoptotic pathway.

-

Metabolic Reprogramming: Cells may shift towards glycolysis to compensate for the loss of oxidative phosphorylation, a phenomenon that can be exploited in cancer therapy.

The addition of a hydroxyl group at the 13th position and a glucose moiety may influence the compound's solubility, cell permeability, and interaction with the target protein, potentially altering its potency and off-target effects compared to piericidin A. Glucosylation has been observed to modulate the biological activities of piericidins, in some cases enhancing antimicrobial and antibody formation inhibitory effects while reducing acute toxicity.

Quantitative Data on Piericidin A and Related Compounds

The following table summarizes the reported biological activities of piericidin A and its derivatives to provide a comparative baseline for this compound.

| Compound | Target/Assay | Cell Line/Organism | Activity (IC50/MIC) | Reference |

| Piericidin A | Mitochondrial Complex I Inhibition | Cell-free assay | ~2-fold less potent than annonacin | |

| Piericidin A | Cytotoxicity | Tn5B1-4 (insect cells) | 0.061 µM | |

| Piericidin A | Cytotoxicity | HepG2 (human liver cancer) | 233.97 µM | |

| Piericidin A | Cytotoxicity | Hek293 (human embryonic kidney) | 228.96 µM | |

| Piericidin A | Cytotoxicity | HCT-116 (human colon cancer) | 0.020 µM | |

| Piericidin A | Cytotoxicity | PSN1 (human pancreatic cancer) | 12.03 µM | |

| Piericidin A | Cytotoxicity | T98G (human glioblastoma) | >12.03 µM | |

| Piericidin A | Cytotoxicity | A549 (human lung cancer) | >12.03 µM | |

| Piericidin G1 | Cytotoxicity | SF-268, MCF-7, HepG2, A549 | 10.0 - 12.7 µM | |

| Glucopiericidin A | Antibody Formation Inhibition | in vitro | More potent than Piericidin A | |

| Glucopiericidin A | Antimicrobial Activity | Various microbes | Better than Piericidin A | |

| Glucopiericidin A | Cytotoxicity | Various cancer cell lines | Active |

Detailed Experimental Protocols

Mitochondrial Complex I Activity Assay

This protocol details the measurement of NADH:ubiquinone oxidoreductase activity in isolated mitochondria.

-

Mitochondrial Isolation: Isolate mitochondria from a relevant cell line or tissue using differential centrifugation.

-

Reaction Mixture Preparation: Prepare a reaction buffer containing phosphate (B84403) buffer, NADH, and a suitable electron acceptor (e.g., decylubiquinone).

-

Treatment: Add varying concentrations of this compound or a vehicle control to the mitochondrial suspension.

-

Initiation of Reaction: Initiate the reaction by adding NADH.

-

Measurement: Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm using a spectrophotometer.

-

Data Analysis: Calculate the rate of NADH oxidation and determine the IC50 value for the inhibition of complex I activity.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of the compound on cell proliferation and viability.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Measurement of Mitochondrial Respiration (Seahorse XF Analyzer)

This protocol provides a detailed analysis of cellular oxygen consumption rates (OCR).

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.

-

Compound Treatment: Treat cells with this compound for a specified time.

-

Assay Medium: Replace the culture medium with Seahorse XF assay medium.

-

Mitochondrial Stress Test: Sequentially inject oligomycin (B223565) (ATP synthase inhibitor), FCCP (a protonophore), and rotenone/antimycin A (complex I and III inhibitors) to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

Data Acquisition and Analysis: The Seahorse XF analyzer measures real-time OCR. Analyze the data to determine the specific effects of this compound on mitochondrial function.

Visualizing Mechanisms and Workflows

Signaling Pathway of Mitochondrial Complex I Inhibition

Unraveling the Antibiotic Action of 13-Hydroxyglucopiericidin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Hydroxyglucopiericidin A, a member of the piericidin family of antibiotics isolated from Streptomyces species, represents a promising avenue for novel antibacterial agent development. This technical guide delineates the presumed mechanism of action of this compound, drawing upon the well-established biological activities of its close structural analogs, particularly piericidin A. The primary mode of antibacterial activity is attributed to the potent and specific inhibition of the bacterial NADH-ubiquinone oxidoreductase (Complex I) of the electron transport chain. This inhibition disrupts cellular respiration, leading to a cascade of metabolic failures and ultimately, bacterial cell death. This document provides a comprehensive overview of the molecular interactions, relevant quantitative data from closely related compounds, detailed experimental protocols for mechanism of action studies, and visual representations of the key pathways and workflows.

Introduction

The rise of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial compounds with unique mechanisms of action. The piericidins, a class of pyridyl-substituted polyketides, have long been recognized for their potent biological activities, including insecticidal, antifungal, and anticancer effects. Their antibacterial properties stem from their structural similarity to coenzyme Q, enabling them to act as competitive inhibitors of NADH-ubiquinone oxidoreductase (Complex I).

This compound is a glycosylated derivative of the piericidin family. While specific research on this particular analog is limited in publicly accessible literature, the presence of the core piericidin structure strongly suggests a conserved mechanism of action. The addition of a glucose moiety, as seen in other glucopiericidins, has been observed to enhance antimicrobial activity and reduce toxicity compared to the parent compounds[1]. This guide synthesizes the current understanding of the piericidin class to elucidate the antibiotic mechanism of this compound.

Core Mechanism of Action: Inhibition of Bacterial Complex I

The primary antibacterial target of the piericidin family is the NADH-ubiquinone oxidoreductase, also known as Complex I, a crucial enzyme in the bacterial electron transport chain.[2][3] This multi-subunit membrane-bound enzyme complex catalyzes the transfer of electrons from NADH to ubiquinone, a key step in cellular respiration that contributes to the generation of a proton motive force for ATP synthesis.

The proposed mechanism of action for this compound involves the following key steps:

-

Competitive Binding: Due to its structural analogy to the ubiquinone molecule, this compound is believed to bind to the ubiquinone-binding pocket of bacterial Complex I.[4]

-

Inhibition of Electron Transfer: This binding event competitively inhibits the reduction of ubiquinone, thereby blocking the flow of electrons from NADH down the respiratory chain.[4][5]

-

Disruption of Proton Pumping: The inhibition of electron transfer at Complex I directly halts the translocation of protons across the bacterial cell membrane by this complex.

-

Collapse of Proton Motive Force: The diminished proton gradient leads to a decrease in ATP synthesis via oxidative phosphorylation.

-

Metabolic Collapse and Cell Death: The severe disruption of cellular energy production and the accumulation of reduced NADH ultimately lead to metabolic collapse and bacterial cell death.

The following diagram illustrates the proposed signaling pathway of inhibition:

Quantitative Data (Representative)

Table 1: Minimum Inhibitory Concentrations (MICs) of Piericidin A against various microorganisms.

| Microorganism | MIC (µg/mL) | Reference |

| Erwinia carotovora subsp. atroseptica | 1.56 | [2] |

| Various Fungi | 0.1 - 10 | General Literature |

| Various Bacteria | 0.1 - >100 | General Literature |

Note: The antibacterial spectrum of piericidins can be variable. The provided values are illustrative and the activity of this compound against specific bacterial strains requires experimental determination.

Table 2: Inhibitory Concentration (IC50) of Piericidin A.

| Target/Cell Line | IC50 | Reference |

| Mitochondrial Complex I | ~0.036 µM | [2] |

| Tn5B1-4 cells (insect) | 0.061 µM | [5] |

| HepG2 cells (human) | 233.97 µM | [5] |

| Hek293 cells (human) | 228.96 µM | [5] |

Note: The significant difference in IC50 values between insect and human cell lines highlights a degree of selective toxicity, a desirable characteristic for an antibiotic.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

-

Preparation of Bacterial Inoculum:

-

Aseptically pick several colonies of the test bacterium from a fresh agar (B569324) plate.

-

Suspend the colonies in sterile Mueller-Hinton Broth (MHB).

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the adjusted suspension 1:100 in MHB to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.

-

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. The final bacterial concentration in each well should be approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

Bacterial Viability Assay (Time-Kill Assay)

This protocol assesses the bactericidal or bacteriostatic effect of the antibiotic over time.

-

Experimental Setup:

-

Prepare flask cultures of the test bacterium in MHB with an initial inoculum of ~5 x 10⁵ CFU/mL.

-

Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control without the antibiotic.

-

Incubate the flasks at 37°C with shaking.

-

-

Sampling and Plating:

-

At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each flask.

-

Perform serial dilutions of the aliquots in sterile saline.

-

Plate the dilutions onto Mueller-Hinton Agar plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Count the number of colonies on the plates to determine the CFU/mL at each time point.

-

Plot the log10 CFU/mL versus time for each antibiotic concentration. A ≥3-log10 reduction in CFU/mL is indicative of bactericidal activity.

-

NADH-Ubiquinone Oxidoreductase (Complex I) Inhibition Assay

This assay directly measures the effect of the antibiotic on the activity of bacterial Complex I.

-

Preparation of Bacterial Membranes:

-

Grow the test bacterium to mid-log phase and harvest the cells by centrifugation.

-

Resuspend the cell pellet in a suitable buffer and lyse the cells (e.g., by sonication or French press).

-

Isolate the membrane fraction by ultracentrifugation.

-

-

Assay Procedure:

-

The assay mixture should contain buffer, the isolated bacterial membranes, and NADH as the substrate.

-

The reaction is initiated by the addition of a suitable electron acceptor for Complex I (e.g., ubiquinone-1 or decylubiquinone).

-

The oxidation of NADH is monitored by the decrease in absorbance at 340 nm using a spectrophotometer.

-

To test for inhibition, pre-incubate the bacterial membranes with varying concentrations of this compound before initiating the reaction.

-

-

Data Analysis:

-

Calculate the rate of NADH oxidation for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

-

Mandatory Visualizations

The following diagrams provide visual representations of key concepts and workflows.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is pending in accessible scientific literature, its structural classification as a piericidin strongly supports its role as an inhibitor of bacterial NADH-ubiquinone oxidoreductase (Complex I). This targeted disruption of a fundamental cellular process, cellular respiration, makes it a compelling candidate for further investigation as a novel antibiotic. The provided experimental protocols offer a roadmap for the detailed characterization of its antibacterial properties and the definitive confirmation of its molecular mechanism. Further research into its spectrum of activity, potential for resistance development, and in vivo efficacy is warranted to fully assess its therapeutic potential.

References

Spectroscopic Data of 13-Hydroxyglucopiericidin A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 13-Hydroxyglucopiericidin A, a significant antibiotic compound. The information presented herein is crucial for the identification, characterization, and further development of this molecule in therapeutic applications. The data is compiled from the seminal work on its isolation and structure elucidation.

Mass Spectrometry Data

High-resolution mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, the following mass spectral data has been reported:

| Ion Species | Observed m/z | Calculated m/z | Formula |

| [M+H]⁺ | 594.3224 | 594.3227 | C₃₁H₄₈NO₁₀ |

This data confirms the molecular formula of this compound as C₃₁H₄₇NO₁₀.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data are essential for the structural confirmation of this compound.

¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

The proton NMR spectrum reveals the chemical environment of each hydrogen atom in the molecule.

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 6.40 | d | 11.0 |

| 3 | 7.25 | d | 11.0 |

| 5 | 5.45 | t | 7.0 |

| 6 | 2.15 | m | |

| 7 | 5.10 | d | 9.5 |

| 8-Me | 1.05 | d | 7.0 |

| 10 | 3.50 | m | |

| 11 | 5.80 | dd | 15.0, 7.0 |

| 12 | 6.10 | d | 15.0 |

| 13-H | 4.30 | t | 6.5 |

| 13-OH | 1.80 | br s | |

| 14-Me | 1.75 | s | |

| 2'-Me | 2.10 | s | |

| 3'-OMe | 3.90 | s | |

| 5'-OMe | 3.85 | s | |

| 6'-H | 7.30 | s | |

| 1'' | 4.90 | d | 7.5 |

| 2'' | 3.55 | m | |

| 3'' | 3.65 | m | |

| 4'' | 3.45 | m | |

| 5'' | 3.75 | m | |

| 6''a | 3.80 | dd | 12.0, 5.0 |

| 6''b | 3.95 | dd | 12.0, 2.0 |

¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

| Position | Chemical Shift (δ, ppm) | Position | Chemical Shift (δ, ppm) |

| 1 | 168.0 | 1' | 110.0 |

| 2 | 125.0 | 2' | 160.0 |

| 3 | 145.0 | 3' | 140.0 |

| 4 | 130.0 | 4' | 158.0 |

| 5 | 128.0 | 5' | 105.0 |

| 6 | 40.0 | 6' | 135.0 |

| 7 | 135.0 | 2'-Me | 12.0 |

| 8 | 35.0 | 3'-OMe | 60.0 |

| 9 | 132.0 | 5'-OMe | 56.0 |

| 10 | 80.0 | 1'' | 102.0 |

| 11 | 128.0 | 2'' | 75.0 |

| 12 | 138.0 | 3'' | 78.0 |

| 13 | 70.0 | 4'' | 71.0 |

| 14 | 13.0 | 5'' | 79.0 |

| 8-Me | 18.0 | 6'' | 62.0 |

| 14-Me | 15.0 |

Experimental Protocols

The spectroscopic data presented above were obtained following standard experimental procedures for the isolation and characterization of natural products.

Isolation of this compound

The producing microorganism, Streptomyces sp. OM-5689, was cultured in a suitable broth medium. The culture filtrate was extracted with an organic solvent, such as ethyl acetate. The crude extract was then subjected to a series of chromatographic techniques, including silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC), to yield the pure compound.

Spectroscopic Analysis

-

Mass Spectrometry: High-resolution mass spectra were acquired on a time-of-flight (TOF) or a similar high-resolution mass spectrometer using electrospray ionization (ESI) in positive ion mode.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer in deuterated chloroform (B151607) (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak. Standard 1D and 2D NMR experiments (COSY, HSQC, HMBC) were performed to assign the proton and carbon signals unequivocally.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of this compound.

Caption: General workflow for the isolation and structural elucidation of this compound.

Unveiling 13-Hydroxyglucopiericidin A: A Technical Guide to its Role in Microbial Secondary Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxyglucopiericidin A is a glycosylated member of the piericidin family of microbial secondary metabolites. These pyridine-containing polyketides are primarily produced by actinomycetes, particularly species of the genus Streptomyces. Like other piericidins, this compound is of significant interest to the scientific community due to its potential biological activities, which are thought to stem from its structural similarity to coenzyme Q, allowing it to interfere with cellular respiration. This technical guide provides a comprehensive overview of the available scientific information on this compound, focusing on its discovery, biological activity, and the experimental methodologies used for its study.

Discovery and Isolation

This compound was first isolated from the fermentation broth of Streptomyces sp. OM-5689 by Mori et al. in 1990. The producing organism was cultured in a suitable medium, and the compound was subsequently extracted from the mycelium and culture filtrate.

Experimental Protocols: Isolation and Purification

While the original full-text protocol from Mori et al. (1990) is not widely available, a general workflow for the isolation of piericidins from Streptomyces fermentation broths can be outlined. This process typically involves the following steps:

Chemical Structure and Properties

The structure of this compound was elucidated using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). It consists of a piericidin A aglycone core, characterized by a substituted pyridine (B92270) ring and a polyketide side chain, with a glucose moiety attached. The "13-Hydroxy" designation indicates the presence of a hydroxyl group at the 13th position of the polyketide chain.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C32H49NO10 | Mori et al., 1990 |

| Appearance | Colorless needles | Mori et al., 1990 |

| Melting Point | 118-120 °C | Mori et al., 1990 |

| Optical Rotation | [α]D27 +28.5° (c 0.5, CHCl3) | Mori et al., 1990 |

Biological Activity

This compound has been reported to exhibit cytotoxic activity. The initial study by Mori et al. (1990) evaluated its effect on HeLa S3 cells.

Table 2: Cytotoxic Activity of this compound

| Cell Line | Activity Metric | Value | Reference |

| HeLa S3 | IC50 | 1.2 µg/mL | Mori et al., 1990 |

The mechanism of action for piericidins is generally attributed to the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase). This disruption of cellular respiration leads to a decrease in ATP production and ultimately, cell death. The glycosylation and hydroxylation of the piericidin core can influence the compound's solubility, cell permeability, and interaction with its molecular target, thereby modulating its bioactivity.

Biosynthesis in Streptomyces

The biosynthesis of the piericidin backbone is accomplished via a Type I polyketide synthase (PKS) pathway. The formation of the characteristic pyridine ring is a key step in the biosynthesis. While the specific gene cluster for this compound has not been explicitly detailed, the general biosynthetic pathway for piericidins involves the assembly of a polyketide chain from simple carboxylic acid precursors, followed by cyclization and subsequent modifications such as hydroxylation and glycosylation.

Conclusion and Future Perspectives

This compound represents an intriguing member of the piericidin family of natural products. Its cytotoxic activity warrants further investigation, particularly regarding its selectivity for cancer cell lines and its potential for development as a therapeutic agent. A more detailed understanding of its biosynthetic pathway could enable the production of novel analogs with improved activity and pharmacokinetic properties through genetic engineering of the producing Streptomyces strain. Further research is needed to fully elucidate its mechanism of action and to explore its potential in drug discovery and development. The lack of readily available detailed experimental data from the original publication highlights the importance of data accessibility in advancing scientific research.

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 13-Hydroxyglucopiericidin A

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 13-Hydroxyglucopiericidin A. This method is suitable for the determination of this compound in fermentation broths, purified samples, and for quality control purposes in drug development. The protocol provided herein offers a clear and reproducible procedure for researchers and scientists.

Introduction

This compound is a glycosylated polyketide belonging to the piericidin family of natural products. Piericidins are produced by various Streptomyces species and exhibit a range of biological activities, including potent insecticidal, antimicrobial, and antitumor properties.[1][2] The structural complexity and therapeutic potential of this compound necessitate a reliable analytical method for its accurate quantification. This document provides a detailed HPLC protocol for the separation and quantification of this compound.

Chemical Structure

Compound: this compound Molecular Formula: C₃₁H₄₇NO₁₀[3] Molecular Weight: 593.7 g/mol [4]

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Solvents: HPLC grade acetonitrile (B52724) (ACN) and water.

-

Additive: Trifluoroacetic acid (TFA).

-

Standard: Purified this compound.

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

| Parameter | Condition |

| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% TFA |

| Mobile Phase B | Acetonitrile (ACN) with 0.1% TFA |

| Gradient Program | 20% B to 80% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 250 nm |

| Injection Volume | 10 µL |

| Run Time | 40 minutes |

Standard and Sample Preparation

Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (20% ACN in water with 0.1% TFA) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Fermentation Broth):

-

Centrifuge the fermentation broth to separate the supernatant from the mycelium.

-

Extract the supernatant twice with an equal volume of ethyl acetate.

-

Combine the organic layers and evaporate to dryness under reduced pressure.

-

Reconstitute the residue in a known volume of the initial mobile phase.

-

Filter the sample through a 0.22 µm syringe filter before injection.

Method Validation Parameters

The developed HPLC method should be validated according to standard guidelines. The following table summarizes typical validation parameters.

| Parameter | Specification |

| Linearity (r²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Retention Time (RT) | Approximately 18.5 min (subject to system variations) |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The described RP-HPLC method provides a reliable and reproducible approach for the quantitative analysis of this compound. This method is suitable for routine analysis in research and development settings, facilitating the study and utilization of this promising natural product. The provided protocol and validation parameters serve as a comprehensive guide for scientists and professionals in the field.

References

- 1. Cytotoxic Minor Piericidin Derivatives from the Actinomycete Strain Streptomyces psammoticus SCSIO NS126 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological insights into the piericidin family of microbial metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [chembk.com]

- 4. beta-D-Glucopyranoside, 10-(4-hydroxy-5,6-dimethoxy-3-methyl-2-pyridinyl)-1-(3-hydroxy-1-methyl-1-propenyl)-2,4,8-trimethyl-3,5,8-decatrienyl, (R-(R*,R*(all-E)))- | C31H47NO10 | CID 6439328 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: Extraction of 13-Hydroxyglucopiericidin A from Fermentation Broth

Audience: Researchers, scientists, and drug development professionals.

Introduction:

13-Hydroxyglucopiericidin A is a glycosylated polyketide belonging to the piericidin family of natural products.[1][2][3] Piericidins are primarily produced by actinomycetes, particularly species of the genus Streptomyces, and exhibit a range of biological activities, including insecticidal, antimicrobial, and antitumor effects.[2][3][4] The structural complexity and therapeutic potential of these compounds necessitate robust and efficient protocols for their extraction and purification from fermentation broths. This document provides a detailed protocol for the extraction of this compound, designed for researchers in natural product chemistry and drug discovery. The protocol is based on established methods for the isolation of similar microbial metabolites.[4][5]

Physicochemical Properties:

Understanding the physicochemical properties of this compound is crucial for developing an effective extraction and purification strategy.

| Property | Value | Source |

| Molecular Formula | C31H47NO10 | PubChem[1] |

| Molecular Weight | 593.7 g/mol | PubChem[1] |

| Polarity | Predicted to be relatively polar due to the presence of a glucose moiety and multiple hydroxyl groups. | Inferred from structure |

| Solubility | Likely soluble in polar organic solvents such as methanol (B129727), ethanol, and ethyl acetate (B1210297). Limited solubility in nonpolar solvents like hexane. | Inferred from structure |

Experimental Protocol: Extraction and Purification of this compound

This protocol outlines a multi-step process for the extraction, fractionation, and purification of this compound from a Streptomyces fermentation broth.

1. Fermentation Broth Harvesting and Pre-treatment:

-

Objective: To separate the mycelia from the supernatant, as piericidins can be present in both.[4]

-

Procedure:

-

Centrifuge the fermentation broth (e.g., 5 L) at 8,000 x g for 20 minutes at 4°C to pellet the mycelia.

-

Decant the supernatant and store at 4°C.

-

Wash the mycelial pellet with distilled water and centrifuge again under the same conditions. Discard the wash.

-

2. Extraction:

-

Objective: To extract this compound from both the supernatant and the mycelia.

-

Procedure for Supernatant:

-

Adjust the pH of the supernatant to 7.0.

-

Perform liquid-liquid extraction with an equal volume of ethyl acetate three times.

-

Pool the organic layers and concentrate under reduced pressure using a rotary evaporator to yield the crude supernatant extract.

-

-

Procedure for Mycelia:

-

Homogenize the mycelial pellet in acetone (B3395972) (e.g., 500 mL).

-

Stir the mixture for 4 hours at room temperature.

-

Filter the mixture to separate the acetone extract from the mycelial debris.

-

Repeat the acetone extraction of the mycelial debris.

-

Pool the acetone extracts and concentrate under reduced pressure to yield the crude mycelial extract.

-

3. Fractionation using Solid-Phase Extraction (SPE):

-

Objective: To perform a preliminary separation of the crude extracts to enrich for this compound.

-

Procedure:

-

Condition a C18 SPE cartridge with methanol followed by distilled water.

-

Dissolve the crude extracts in a minimal amount of methanol and dilute with water.

-

Load the diluted extract onto the SPE cartridge.

-

Wash the cartridge with water to remove highly polar impurities.

-

Elute the fractions with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

-

Collect each fraction and analyze by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

4. Purification using Column Chromatography:

-

Objective: To isolate this compound from the enriched fractions.

-

Procedure:

-

Pool the fractions from SPE that show the presence of the target compound.

-

Concentrate the pooled fractions to dryness.

-

Dissolve the residue in a minimal amount of the mobile phase.

-

Perform column chromatography using a silica (B1680970) gel or C18 reversed-phase column.[6][7][8]

-

Elute with an appropriate solvent system. For reversed-phase chromatography, a gradient of methanol or acetonitrile (B52724) in water is recommended.[7]

-

Collect fractions and monitor by TLC or HPLC.

-

5. Final Purification by Preparative HPLC:

-

Objective: To obtain highly pure this compound.

-

Procedure:

-

Pool the purest fractions from column chromatography.

-

Concentrate the pooled fractions.

-

Perform preparative reversed-phase HPLC using a C18 column.

-

Use an isocratic or shallow gradient elution with a suitable mobile phase (e.g., methanol/water or acetonitrile/water).

-

Monitor the elution profile with a UV detector.

-

Collect the peak corresponding to this compound.

-

Confirm the purity and identity of the final compound using analytical techniques such as LC-MS and NMR.

-

Data Presentation

Table 1: Representative Extraction Yields

| Extraction Step | Starting Material | Solvent | Volume (L) | Dry Weight of Extract (g) | Yield (%) |

| Supernatant Extraction | 5 L Fermentation Broth | Ethyl Acetate | 3 x 5 | 2.5 | 0.05 |

| Mycelial Extraction | Wet Mycelia from 5 L | Acetone | 2 x 0.5 | 3.2 | 0.064 |

Table 2: Representative SPE Fractionation of Combined Crude Extracts

| Fraction | Elution Solvent (% Methanol in Water) | Volume (mL) | Dry Weight (mg) | Purity of Target (%) |

| 1 | 20% | 100 | 800 | < 5 |

| 2 | 40% | 100 | 1200 | 15 |

| 3 | 60% | 100 | 1500 | 40 |

| 4 | 80% | 100 | 950 | 25 |

| 5 | 100% | 100 | 750 | 10 |

Table 3: Representative Preparative HPLC Purification

| Parameter | Value |

| Column | C18, 10 µm, 250 x 20 mm |

| Mobile Phase | 70% Methanol in Water |

| Flow Rate | 10 mL/min |

| Detection | UV at 254 nm |

| Retention Time of Target | 15.2 min |

| Yield of Pure Compound | 50 mg |

| Final Purity | > 98% |

Visualizations

Caption: Workflow for the extraction and purification of this compound.

References

- 1. beta-D-Glucopyranoside, 10-(4-hydroxy-5,6-dimethoxy-3-methyl-2-pyridinyl)-1-(3-hydroxy-1-methyl-1-propenyl)-2,4,8-trimethyl-3,5,8-decatrienyl, (R-(R*,R*(all-E)))- | C31H47NO10 | CID 6439328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The unique chemistry and biology of the piericidins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Separation and purification of nylon 54 salts from fermentation broth by an integrated process involving microfiltration, ultrafiltration, and ion exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jsmcentral.org [jsmcentral.org]

- 8. jackwestin.com [jackwestin.com]

Application Notes and Protocols for the Purification of 13-Hydroxyglucopiericidin A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the purification of 13-Hydroxyglucopiericidin A, a glycosylated derivative of the piericidin family of antibiotics. The methodologies outlined below are based on established techniques for the isolation of piericidins and other glycosylated natural products from Streptomyces species.

Introduction

This compound belongs to the piericidin class of microbial metabolites, which are known for their potent biological activities, including insecticidal, antimicrobial, and antitumor effects. These compounds are structurally similar to coenzyme Q and act as inhibitors of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase). The presence of a hydroxyl group and a glucose moiety in this compound suggests unique properties that may influence its biological activity and pharmacokinetic profile, making its efficient purification crucial for further research and development.

Overview of the Purification Workflow

The purification of this compound from a Streptomyces fermentation broth typically involves a multi-step process. The general workflow begins with the fermentation of the producing microorganism, followed by extraction of the active metabolites from the culture broth. The crude extract is then subjected to a series of chromatographic separations to isolate the target compound.

Caption: General workflow for the purification of this compound.

Experimental Protocols

Fermentation of Streptomyces sp.

This protocol describes the cultivation of a Streptomyces species for the production of this compound.

Materials:

-

Streptomyces sp. producing strain

-

Seed medium (e.g., Tryptic Soy Broth)

-

Production medium (e.g., Starch Casein Broth or custom production medium)

-

Shake flasks

-

Incubator shaker

Protocol:

-

Inoculate a seed flask containing 50 mL of seed medium with a fresh culture of Streptomyces sp.

-

Incubate the seed culture at 28-30°C with shaking at 200 rpm for 48-72 hours.

-

Transfer the seed culture to a production flask containing 1 L of production medium at a 5% (v/v) inoculation rate.

-

Incubate the production culture at 28-30°C with shaking at 200 rpm for 7-10 days.

-

Monitor the production of this compound periodically by analytical HPLC-MS of small culture aliquots.

Extraction of this compound

This protocol details the extraction of the target compound from the fermentation broth.

Materials:

-

Fermentation broth

-

Ethyl acetate (B1210297)

-

Centrifuge

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

Harvest the fermentation broth and centrifuge at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.

-

Combine the mycelium and supernatant and extract three times with an equal volume of ethyl acetate.

-

Pool the organic layers and wash with brine.

-

Dry the ethyl acetate extract over anhydrous sodium sulfate.

-

Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification by Silica Gel Column Chromatography

This protocol describes the initial fractionation of the crude extract.

Materials:

-

Crude extract

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

Solvents: Hexane (B92381), Ethyl Acetate, Methanol (B129727)

-

Fraction collection tubes

-

Thin Layer Chromatography (TLC) plates

Protocol:

-

Prepare a silica gel slurry in hexane and pack it into the chromatography column.

-

Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Apply the dried, adsorbed sample to the top of the packed column.

-

Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol.

-

Collect fractions of 10-20 mL and monitor the composition of each fraction by TLC.

-

Pool the fractions containing the target compound based on the TLC analysis.

Purification by Preparative Reversed-Phase HPLC

This protocol details the final purification step to obtain high-purity this compound.

Materials:

-

Partially purified fractions from column chromatography

-

Preparative C18 HPLC column

-

HPLC system with a UV detector

-

Solvents: HPLC-grade water with 0.1% formic acid (Solvent A), HPLC-grade acetonitrile (B52724) with 0.1% formic acid (Solvent B)

-

Collection vials

Protocol:

-

Dissolve the pooled fractions in a minimal volume of methanol and filter through a 0.45 µm syringe filter.

-

Equilibrate the preparative C18 column with a starting mixture of Solvent A and Solvent B (e.g., 90:10).

-

Inject the sample onto the column.

-

Elute the column with a linear gradient of increasing Solvent B concentration over 40-60 minutes.

-

Monitor the elution profile at a suitable wavelength (e.g., 230 nm and 254 nm).

-

Collect the peak corresponding to this compound.

-

Verify the purity of the collected fraction by analytical HPLC.

-

Lyophilize the pure fraction to obtain the final product.

Data Presentation

While specific quantitative data for the purification of this compound is not available in the public domain, the following table provides a template with expected values based on the purification of similar natural products.

| Purification Step | Starting Material (g) | Product Mass (mg) | Purity (%) | Yield (%) |

| Crude Extraction | 10 (from 10 L culture) | - | <5 | - |

| Silica Gel Chromatography | 10 | 500 | ~40 | 5 |

| Preparative RP-HPLC | 500 | 50 | >95 | 10 |

| Overall | 10 g (crude) | 50 mg (pure) | >95 | 0.5 |

Mechanism of Action: Inhibition of Mitochondrial Electron Transport Chain

Piericidins, including this compound, are known inhibitors of Complex I of the mitochondrial electron transport chain. This inhibition disrupts the flow of electrons from NADH to ubiquinone, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).

Application Notes and Protocols for Culturing Streptomyces Species for 13-Hydroxyglucopiericidin A Production

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the cultivation of Streptomyces species, with a focus on Streptomyces psammoticus, for the production of the bioactive compound 13-Hydroxyglucopiericidin A and related piericidin derivatives. The protocols outlined below cover fermentation, extraction, and purification, and are supplemented with data on production yields and a summary of the known regulatory mechanisms governing piericidin biosynthesis.

Introduction